Davallin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

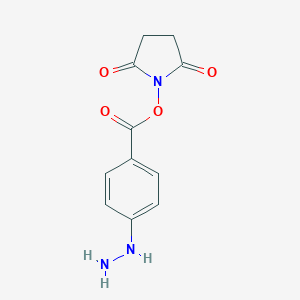

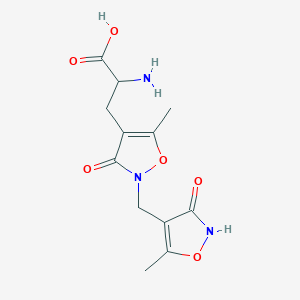

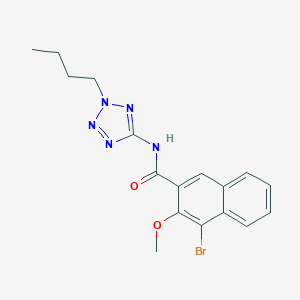

Davallin is a natural compound that is derived from the fern plant, Davallia mariesii. It has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic effects.

Aplicaciones Científicas De Investigación

Proanthocyanidin Isolation and Protein Kinase C Inhibition

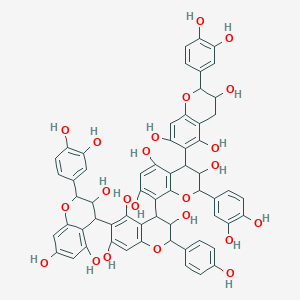

Davallin, identified as a tetrameric proanthocyanidin, has been isolated from the rhizomes of Davallia mariesii Moore, a species in the Davalliaceae family. This compound demonstrates an ability to inhibit protein kinase C, a key player in various cellular processes. The structure of this compound was determined using 2D NMR spectroscopy techniques, including HMQC and HMBC (Cui et al., 1991). Another study also isolated this compound along with other compounds from Davallia mariesii Moore and confirmed its inhibitory action on protein kinase C (Cui et al., 1993).

Potential Role in Obesity and Diabetes Treatment

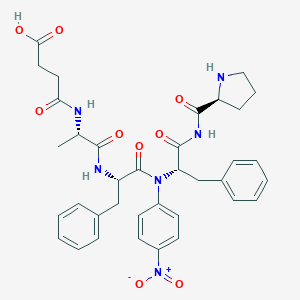

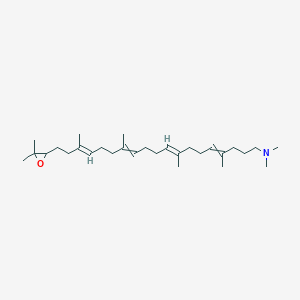

Davalintide, a novel amylin-mimetic peptide, is derived from the study of this compound. It has shown potential in regulating food intake and body weight in rodents, indicating its applicability in treating obesity and diabetes. This compound binds with high affinity to amylin, calcitonin, and calcitonin gene-related peptide receptors, displaying prolonged action and metabolic benefits (Mack et al., 2010); (Mack et al., 2011).

Antioxidant and Anti-inflammatory Properties

Research has also highlighted the antioxidant properties of compounds like davallialactone, derived from related species. Davallialactone has shown effectiveness in reducing reactive oxygen species (ROS) levels and enhancing sperm motility, indicating its potential application in reproductive technologies and oxidative stress management (Yi et al., 2016). Additionally, it exhibits anti-inflammatory effects in dental pulp cells, suggesting its use in oral health conditions like pulpitis and periodontitis (Lee et al., 2011).

Osteoclast Differentiation and Bone Health

The ethanol extracts of Davallia formosana, closely related to this compound, have been studied for their effects on osteoclast differentiation and bone health. These extracts, including compounds like epicatechin, have demonstrated the ability to suppress nuclear factor-κB activation, which is pivotal in osteoclastogenesis, thereby offering therapeutic potential for diseases associated with excessive osteoclastic activity (Lin et al., 2013).

Anti-Cancer Potential

Davallic acid, a major compound in Davallia divaricata Blume, has shown promising results in inhibiting the proliferation of lung cancer cells. Its ability to induce reactive oxygen species generation and activate caspases underscores its potential as a natural anti-cancer compound, particularly for lung cancer treatment (Cheng et al., 2012).

Propiedades

Número CAS |

139390-86-6 |

|---|---|

Fórmula molecular |

C60H50O23 |

Peso molecular |

1139 g/mol |

Nombre IUPAC |

2-(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-6-yl]-8-[6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C60H50O23/c61-24-6-1-20(2-7-24)57-55(79)50(47-41(82-57)19-37(73)44(52(47)76)48-42-33(69)14-25(62)15-40(42)81-58(53(48)77)22-4-9-28(64)31(67)12-22)46-35(71)17-34(70)45-49(54(78)59(83-60(45)46)23-5-10-29(65)32(68)13-23)43-36(72)18-39-26(51(43)75)16-38(74)56(80-39)21-3-8-27(63)30(66)11-21/h1-15,17-19,38,48-50,53-59,61-79H,16H2 |

Clave InChI |

LXCJDJORVXDTBW-UHFFFAOYSA-N |

SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=C(C(=C6)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

SMILES canónico |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C3C(=CC(=C4C5C(C(OC6=C5C(=C(C(=C6)O)C7C(C(OC8=CC(=CC(=C78)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

Sinónimos |

davallin epicatechin-(4-6)-epiafzelechin-(4-8)-epicatechin-(4-6)-epicatechin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)

![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)

![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)